molecular formula C10H9ClO B098098 2-(4-Methylbenzoyl)vinyl chloride CAS No. 17306-02-4

2-(4-Methylbenzoyl)vinyl chloride

Cat. No.: B098098
CAS No.: 17306-02-4
M. Wt: 180.63 g/mol
InChI Key: PXDDMPVNEGCENH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzoyl chloride (CAS 874-60-2), also known as p-toluoyl chloride, is an aromatic acyl chloride with the molecular formula C₈H₇ClO and a molar mass of 154.59–154.60 g/mol . It is a reactive organochlorine compound characterized by a benzoyl chloride group (-COCl) substituted with a methyl group at the para position of the benzene ring. Key physical properties include a boiling point of 213°C and a liquid state at room temperature . This compound is widely used as an acylating agent in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polymers.

Properties

CAS No.

17306-02-4

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

(E)-3-chloro-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-7H,1H3/b7-6+

InChI Key

PXDDMPVNEGCENH-VOTSOKGWSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C=CCl

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CCl

Synonyms

(E)-β-Chloro-4'-methylacrylophenone

Origin of Product

United States

Comparison with Similar Compounds

2-Methylbenzoyl Chloride (o-Toluoyl Chloride)

  • CAS RN : 933-88-0
  • Molecular Formula : C₈H₇ClO
  • Molar Mass : 154.59 g/mol
  • Boiling Point : 213°C

Structural and Reactivity Differences :

  • Substituent Position : The methyl group in 2-methylbenzoyl chloride is in the ortho position, introducing steric hindrance near the reactive acyl chloride group. This contrasts with the para isomer, which has a symmetrical structure.
  • Reactivity : The ortho isomer’s steric bulk may reduce nucleophilic attack efficiency compared to the para isomer. For example, in Friedel-Crafts acylations, para-substituted derivatives often exhibit higher regioselectivity due to reduced steric constraints .

4-Methoxyphenacyl Chloride

  • CAS RN : 2196-99-8
  • Molecular Formula : C₉H₉ClO₂
  • Molar Mass : 184.61 g/mol
  • Melting Point : 98–100°C

Key Differences :

  • Functional Groups : Unlike 4-methylbenzoyl chloride, this compound features a phenacyl chloride group (-COCH₂Cl) and a methoxy (-OCH₃) substituent at the para position.
  • Applications : 4-Methoxyphenacyl chloride is often employed as a photoactive protecting group in organic chemistry, whereas 4-methylbenzoyl chloride is primarily used for acylation reactions.
  • Physical State : The higher melting point of 4-methoxyphenacyl chloride reflects its crystalline solid state, contrasting with the liquid state of methylbenzoyl chlorides .

General Comparison of Physical and Chemical Properties

Compound CAS RN Molar Mass (g/mol) Boiling Point (°C) Melting Point (°C) Key Functional Groups
4-Methylbenzoyl chloride 874-60-2 154.59–154.60 213 N/A (liquid) -COCl, -CH₃ (para)
2-Methylbenzoyl chloride 933-88-0 154.59 213 N/A (liquid) -COCl, -CH₃ (ortho)
4-Methoxyphenacyl chloride 2196-99-8 184.61 N/A 98–100 -COCH₂Cl, -OCH₃ (para)

Electronic Effects :

  • The methyl group in 4-methylbenzoyl chloride is electron-donating, slightly deactivating the benzene ring toward electrophilic substitution but stabilizing the acyl chloride group.
  • The methoxy group in 4-methoxyphenacyl chloride is a stronger electron donor, further deactivating the ring but enhancing the stability of the adjacent carbonyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.